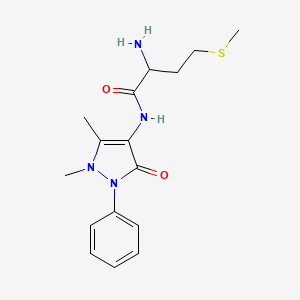
DL-Methionine-4-antipyrineamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Methionine-4-antipyrineamide is a synthetic compound with the molecular formula C16H22N4O2S and a molecular weight of 334.44 g/mol It is a derivative of methionine, an essential amino acid, and antipyrine, a pyrazolone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Methionine-4-antipyrineamide typically involves the reaction of DL-methionine with 4-antipyrineamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
DL-Methionine-4-antipyrineamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted antipyrineamide compounds .
Scientific Research Applications
DL-Methionine-4-antipyrineamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of DL-Methionine-4-antipyrineamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and proteins involved in metabolic processes. It may also act as an antioxidant, reducing oxidative stress and protecting cells from damage .
Comparison with Similar Compounds
DL-Methionine-4-antipyrineamide can be compared with other similar compounds, such as:
DL-Methionine: An essential amino acid used in protein synthesis and as a dietary supplement.
4-Antipyrineamide: A pyrazolone derivative with anti-inflammatory and analgesic properties.
Methionine Hydroxy Analogues: Compounds used as dietary supplements in animal feed.
The uniqueness of this compound lies in its combined properties of methionine and antipyrineamide, making it a versatile compound with diverse applications .
Properties
CAS No. |
62951-83-1 |
|---|---|
Molecular Formula |
C16H22N4O2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C16H22N4O2S/c1-11-14(18-15(21)13(17)9-10-23-3)16(22)20(19(11)2)12-7-5-4-6-8-12/h4-8,13H,9-10,17H2,1-3H3,(H,18,21) |
InChI Key |
IWEXFJKPHLXPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















